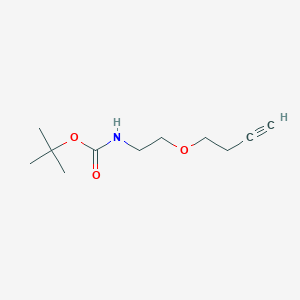
9,10,10-triphenyl-9H-anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10,10-triphenyl-9H-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene and its derivatives have been extensively studied due to their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-triphenyl-9H-anthracene typically involves the substitution of anthracene at the 9 and 10 positions with phenyl groups. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a halogenated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The crude product is typically purified using column chromatography or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
9,10,10-triphenyl-9H-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
9,10,10-triphenyl-9H-anthracene has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in photophysical studies and as a building block for more complex organic molecules.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other organic electronic devices.
作用機序
The mechanism of action of 9,10,10-triphenyl-9H-anthracene is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons, which can be harnessed for imaging and electronic applications.
類似化合物との比較
Similar Compounds
9,10-diphenylanthracene: Another anthracene derivative with similar photophysical properties but different substitution patterns.
9,10-bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness
9,10,10-triphenyl-9H-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability.
特性
CAS番号 |
809-40-5 |
|---|---|
分子式 |
C32H24 |
分子量 |
408.5 g/mol |
IUPAC名 |
9,10,10-triphenyl-9H-anthracene |
InChI |
InChI=1S/C32H24/c1-4-14-24(15-5-1)31-27-20-10-12-22-29(27)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23,31H |
InChIキー |
JZNPLAAXCSMWAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)


![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)



![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)



![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)
